Cas no 1343946-84-8 (5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylthiazole moiety. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry and agrochemical research. The oxadiazole ring contributes to its stability and hydrogen-bonding capacity, while the thiazole group enhances its pharmacological relevance. Its carboxylic acid functionality allows for further derivatization, making it valuable in the synthesis of bioactive molecules. The compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its rigid, planar structure and electron-rich heterocycles. High purity and well-defined synthetic routes ensure reproducibility in research applications.
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid structure
1343946-84-8 structure
商品名:5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS番号:1343946-84-8
MF:C7H5N3O3S
メガワット:211.197899580002
CID:6486514
PubChem ID:63382808

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-methyl-5-thiazolyl)-
    • 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • インチ: 1S/C7H5N3O3S/c1-3-4(14-2-8-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12)
    • InChIKey: LYDSWRNCPBLNPM-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2SC=NC=2C)=NC(C(O)=O)=N1

じっけんとくせい

  • 密度みつど: 1.559±0.06 g/cm3(Predicted)
  • ふってん: 458.9±47.0 °C(Predicted)
  • 酸性度係数(pKa): 2.59±0.10(Predicted)

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1120080-0.1g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1120080-1.0g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8
1g
$1214.0 2023-06-09
Enamine
EN300-1120080-5.0g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8
5g
$3520.0 2023-06-09
Enamine
EN300-1120080-0.25g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1120080-10g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1120080-1g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
1g
$842.0 2023-10-27
Enamine
EN300-1120080-0.05g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1120080-0.5g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1120080-2.5g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1120080-10.0g
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
1343946-84-8
10g
$5221.0 2023-06-09

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報

5-(4-Methyl-1,3-Thiazol-5-yl)-1,2,4-Oxadiazole-3-carboxylic Acid: A Comprehensive Overview

The compound 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, with the CAS number 1343946-84-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule is characterized by a thiazole ring fused with an oxadiazole moiety, along with a carboxylic acid group that imparts unique chemical properties.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role as a potential antimicrobial agent, demonstrating significant activity against a range of bacterial and fungal pathogens. The thiazole ring, a key structural component, is known to contribute to the molecule's bioactivity by enhancing its ability to interact with biological targets. Furthermore, the oxadiazole moiety has been shown to enhance the compound's stability and solubility, making it an attractive candidate for drug development.

In addition to its antimicrobial properties, this compound has also been investigated for its potential as a anticancer agent. Preclinical studies have revealed that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the molecule's ability to target specific signaling pathways involved in cancer progression. The carboxylic acid group plays a crucial role in this activity by facilitating interactions with cellular receptors and enzymes.

The synthesis of 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves a multi-step process that combines principles from both organic and medicinal chemistry. The starting materials are typically simple heterocyclic compounds that undergo various transformations, including coupling reactions and oxidations. The methyl group on the thiazole ring is introduced through alkylation or methylation steps, ensuring optimal reactivity and selectivity during subsequent reactions.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. By modifying its structure through strategic substitutions and additions, researchers can generate derivatives with enhanced pharmacokinetic properties. For example, substituting the methyl group on the thiazole ring with other alkyl groups has been shown to improve the compound's bioavailability and metabolic stability.

The structural versatility of this compound also makes it an ideal candidate for exploring new chemical space in drug design. Its ability to form hydrogen bonds and engage in π–π interactions allows it to bind to a wide range of biological targets. This property has led to its investigation as a potential inhibitor of key enzymes involved in inflammatory diseases and neurodegenerative disorders.

In conclusion, 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid represents a compelling example of how heterocyclic compounds can be leveraged for innovative solutions in medicine and materials science. With its unique chemical properties and promising biological activities, this compound continues to be a focal point for researchers seeking novel therapeutic agents.

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